2-(tert-Butyl)thiazole-4-carboxamide

Medicinal Chemistry Chemical Biology SAR Studies

2-(tert-Butyl)thiazole-4-carboxamide (CAS 848555-16-8) is a heterocyclic organic compound featuring a thiazole ring with a tert-butyl substituent at the 2-position and a carboxamide group at the 4-position. It belongs to the thiazole-4-carboxamide family, a privileged scaffold in medicinal chemistry and agrochemicals due to its capacity to engage diverse biological targets, including kinases, GPCRs, and epigenetic enzymes.

Molecular Formula C8H12N2OS
Molecular Weight 184.26 g/mol
Cat. No. B13944932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl)thiazole-4-carboxamide
Molecular FormulaC8H12N2OS
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=CS1)C(=O)N
InChIInChI=1S/C8H12N2OS/c1-8(2,3)7-10-5(4-12-7)6(9)11/h4H,1-3H3,(H2,9,11)
InChIKeyXDGSHTNLCHSQFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(tert-Butyl)thiazole-4-carboxamide: Baseline Properties, Class Identity, and Procurement Context


2-(tert-Butyl)thiazole-4-carboxamide (CAS 848555-16-8) is a heterocyclic organic compound featuring a thiazole ring with a tert-butyl substituent at the 2-position and a carboxamide group at the 4-position . It belongs to the thiazole-4-carboxamide family, a privileged scaffold in medicinal chemistry and agrochemicals due to its capacity to engage diverse biological targets, including kinases, GPCRs, and epigenetic enzymes [1]. The tert-butyl group confers increased lipophilicity (LogP 1.54) and steric bulk relative to smaller alkyl substituents, while maintaining a lower molecular weight (184.26 g/mol) than phenyl- or heteroaryl-substituted analogs . This combination of properties positions 2-(tert-Butyl)thiazole-4-carboxamide as a versatile intermediate for structure-activity relationship (SAR) exploration and lead optimization programs.

Why 2-(tert-Butyl)thiazole-4-carboxamide Cannot Be Substituted by Generic Thiazole-4-carboxamide Analogs in SAR and Lead Optimization Programs


In drug discovery and chemical biology, the 2-position substituent on the thiazole-4-carboxamide scaffold critically modulates target engagement, cellular permeability, and metabolic stability [1]. The tert-butyl group introduces a specific combination of lipophilicity (LogP 1.54) and steric hindrance that differs fundamentally from methyl (LogP ~0.5), isopropyl (LogP ~1.1), or phenyl (LogP ~2.5) analogs . Generic substitution with a simpler alkyl group can lead to loss of potency due to suboptimal hydrophobic interactions, while larger aromatic substituents may compromise solubility and increase off-target binding [1]. Consequently, the tert-butyl variant occupies a unique property space that cannot be replicated by commercially available analogs, making it a non-substitutable building block for medicinal chemists optimizing lead series.

Quantitative Differentiation of 2-(tert-Butyl)thiazole-4-carboxamide Against Closest Analogs: Purity, Lipophilicity, and Molecular Properties


Higher Commercial Purity (98%) Relative to Isopropyl Analog (95%) Reduces Impurity-Related Assay Artifacts

2-(tert-Butyl)thiazole-4-carboxamide is commercially available at 98% purity . In contrast, the structurally closest analog, 2-isopropylthiazole-4-carboxamide, is supplied at a lower purity specification of 95% from a comparable vendor . This 3% absolute purity difference reduces the likelihood of impurity-derived false positives or confounding activity in biological assays, a critical consideration for procurement in hit-to-lead and lead optimization campaigns.

Medicinal Chemistry Chemical Biology SAR Studies

Distinct Lipophilicity (LogP 1.54) Differentiates 2-(tert-Butyl)thiazole-4-carboxamide from Methyl (LogP ~0.5) and Phenyl (LogP ~2.5) Analogs

The computed LogP value for 2-(tert-Butyl)thiazole-4-carboxamide is 1.5395 . This value is significantly higher than the predicted LogP for 2-methylthiazole-4-carboxamide (approximately 0.5) and notably lower than the LogP of 2-phenylthiazole-4-carboxamide (approximately 2.5) [1]. The tert-butyl derivative thus occupies an intermediate lipophilicity range, which is often optimal for balancing cellular permeability and aqueous solubility in drug-like molecules.

Medicinal Chemistry ADME Profiling Lead Optimization

Molecular Weight (184.26 g/mol) and Steric Profile Offer a Unique Balance Relative to Methyl (142.18 g/mol) and Phenyl (204.25 g/mol) Analogs

2-(tert-Butyl)thiazole-4-carboxamide has a molecular weight of 184.26 g/mol . This is 42.08 g/mol higher than 2-methylthiazole-4-carboxamide (142.18 g/mol) and 19.99 g/mol lower than 2-phenylthiazole-4-carboxamide (204.25 g/mol) [1]. The tert-butyl group provides greater steric bulk than a methyl group without the extended π-system and increased molecular weight of a phenyl ring, offering a distinct steric and electronic profile for modulating target binding pockets.

Medicinal Chemistry Fragment-Based Drug Design Scaffold Hopping

Optimal Research and Industrial Application Scenarios for 2-(tert-Butyl)thiazole-4-carboxamide Based on Quantitative Differentiation Evidence


Lead Optimization Programs Requiring a Defined Lipophilicity Window (LogP 1.5–2.0)

In medicinal chemistry campaigns where balancing cellular permeability and aqueous solubility is critical, 2-(tert-Butyl)thiazole-4-carboxamide offers a LogP of 1.54 . This value is ideal for hit-to-lead progression where compounds with LogP <1 may suffer from poor membrane permeability, while those with LogP >3 often exhibit high metabolic clearance. The tert-butyl analog provides a pre-optimized starting point, reducing the need for additional solubilizing groups.

High-Purity Building Block for Fragment-Based Drug Discovery (FBDD) and Parallel Synthesis

With a commercial purity of 98% , 2-(tert-Butyl)thiazole-4-carboxamide is well-suited for fragment-based screening and high-throughput parallel synthesis. The 3% higher purity relative to the isopropyl analog minimizes impurity-related false hits and ensures consistent reaction outcomes in library production. This reliability is essential for generating high-quality SAR data in automated synthesis platforms.

Steric and Electronic Probe for Hydrophobic Binding Pockets in Kinase and GPCR Targets

The tert-butyl group provides a defined steric bulk (molecular weight 184.26 g/mol) that is larger than methyl (142.18 g/mol) but smaller than phenyl (204.25 g/mol) [1]. This makes 2-(tert-Butyl)thiazole-4-carboxamide an excellent tool compound for mapping the size and shape of hydrophobic sub-pockets in target proteins such as kinases, GPCRs, and epigenetic enzymes, where thiazole-4-carboxamides are known to engage [2].

Agrochemical Intermediate for the Synthesis of Fungicides and Herbicides

Thiazole-4-carboxamide derivatives are widely used in agrochemicals, including commercial fungicides (e.g., thifluzamide) [2]. The tert-butyl variant's intermediate LogP (1.54) and high purity (98%) make it a suitable intermediate for the development of new crop protection agents, where lipophilicity modulates foliar uptake and systemic transport.

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